molecular formula C5H7OS- B11724117 Pent-4-enethioate

Pent-4-enethioate

Cat. No.: B11724117
M. Wt: 115.18 g/mol
InChI Key: FEPPKTFTDWSPAG-UHFFFAOYSA-M
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Description

Pent-4-enethioate is an organic compound characterized by the presence of a thioester functional group and an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-enethioate can be synthesized through several methods. One common approach involves the reaction of 4-pentenoic acid with a thiol in the presence of a coupling agent such as triphenylphosphine and 2,2’-dithiodipyridine . The reaction is typically carried out in a solvent like toluene under an inert atmosphere to prevent oxidation. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pent-4-enethioate undergoes various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: The alkene can be reduced to form the corresponding alkane.

    Substitution: The thioester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the alkene.

    Substitution: Nucleophiles such as amines or alcohols can react with the thioester group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alkanes.

    Substitution: Thioesters with different substituents.

Scientific Research Applications

Pent-4-enethioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of pent-4-enethioate involves its reactivity as a thioester. Thioesters are known to be good acylating agents, making them useful in various biochemical processes. The compound can interact with nucleophiles, leading to the formation of new bonds and the release of the thiol group. This reactivity is crucial in enzyme-catalyzed reactions where thioesters act as intermediates .

Comparison with Similar Compounds

Similar Compounds

    Pent-4-enoic acid: Similar structure but lacks the thioester group.

    Pent-2-enoic acid: Different position of the double bond.

    Pent-3-enoic acid: Different position of the double bond.

Uniqueness

Pent-4-enethioate is unique due to the presence of both an alkene and a thioester group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .

Properties

Molecular Formula

C5H7OS-

Molecular Weight

115.18 g/mol

IUPAC Name

pent-4-enethioate

InChI

InChI=1S/C5H8OS/c1-2-3-4-5(6)7/h2H,1,3-4H2,(H,6,7)/p-1

InChI Key

FEPPKTFTDWSPAG-UHFFFAOYSA-M

Canonical SMILES

C=CCCC(=O)[S-]

Origin of Product

United States

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